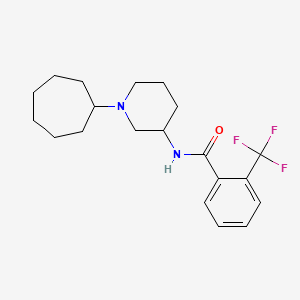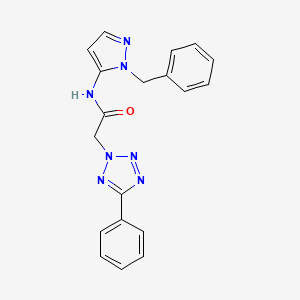![molecular formula C19H27ClN2O2S B4534617 N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B4534617.png)
N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide
Overview
Description
N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a piperidine ring, and a methylsulfanylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the methylsulfanylpropanoyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of Methylsulfanylpropanoyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide can be compared with other similar compounds, such as:
N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2S/c1-25-12-9-19(24)22-10-7-15(8-11-22)5-6-18(23)21-14-16-3-2-4-17(20)13-16/h2-4,13,15H,5-12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMCRKDIWLDEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC(CC1)CCC(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1H-pyrazol-1-yl)propyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4534534.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4534573.png)
![7-(3,4-difluorobenzyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4534585.png)
![2-[4-(3-thienylcarbonyl)-2-morpholinyl]ethanol](/img/structure/B4534586.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B4534587.png)
![2-(1-methylimidazol-2-yl)-1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidine](/img/structure/B4534597.png)
![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1H-imidazol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B4534603.png)
![1-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B4534611.png)
![5-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B4534625.png)
![N-(pyridin-2-ylmethyl)-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B4534632.png)
![N-methyl-6-[(1-methylpyrazol-4-yl)methylamino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide](/img/structure/B4534644.png)

![1-(2-methoxyphenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4534658.png)
